Styramate

Descripción general

Descripción

El estiramato es un fármaco relajante muscular y anticonvulsivo. Es conocido por su capacidad para inducir la relajación de los músculos esqueléticos al interrumpir la transmisión nerviosa en la médula espinal y el tronco encefálico, en lugar de ejercer un efecto bloqueador en la unión entre los nervios motores y los músculos . En dosis terapéuticas, no produce efectos sedantes significativos .

Métodos De Preparación

Una ruta sintética común involucra la reacción de alcohol fenílico con urea en presencia de un catalizador para formar el éster carbamato . Los métodos de producción industrial generalmente implican la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

El estiramato se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El estiramato se puede oxidar para formar los óxidos correspondientes en condiciones específicas.

Reducción: Las reacciones de reducción pueden convertir el estiramato en sus formas reducidas.

Sustitución: El estiramato puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y varios catalizadores.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Styramate is classified as a centrally acting muscle relaxant that acts on the central nervous system to alleviate muscle spasms while minimizing sedative effects. Its mechanism involves modulation of neurotransmitter release and influence on ion channels that regulate muscle contraction and relaxation. Research indicates that this compound effectively raises the seizure threshold in animal models, demonstrating its anticonvulsant properties comparable to other central nervous system depressants like chlorpromazine.

Pharmacological Applications

- Muscle Relaxation : this compound is utilized in clinical settings to relieve muscle spasms without significantly impairing cognitive functions. This unique profile makes it particularly useful for patients who require muscle relief without sedation.

- Anticonvulsant Effects : Studies have shown that this compound can prevent seizures in animal models, suggesting potential applications in treating epilepsy and other seizure disorders. Its ability to selectively inhibit the flexor reflex without profound sedation distinguishes it from other anticonvulsants.

- Pain Management : Due to its muscle relaxant properties, this compound may be beneficial in managing pain associated with muscle tension and spasms. Its efficacy has been compared with other medications used for acute muscle spasticity.

Case Studies

Several studies have documented the therapeutic applications of this compound:

- Animal Studies on Seizure Thresholds : Research comparing the anticonvulsant effects of this compound against chlorpromazine demonstrated significant results in raising seizure thresholds, indicating potential clinical benefits in epilepsy management.

- Clinical Observations : Clinical reports have highlighted the use of this compound in managing acute muscle spasms with minimal side effects reported, reinforcing its role as a valuable therapeutic agent in pain management settings.

Mecanismo De Acción

El mecanismo de acción del estiramato implica su interacción con el sistema nervioso central. Induce la relajación muscular al interrumpir la transmisión nerviosa en la médula espinal y el tronco encefálico . Esta acción se logra mediante la modulación de los receptores GABAA, que son moduladores alostéricos positivos . Al mejorar los efectos inhibitorios del ácido gamma-aminobutírico (GABA), el estiramato reduce la excitabilidad neuronal e induce la relajación muscular .

Comparación Con Compuestos Similares

El estiramato es único en comparación con otros relajantes musculares y anticonvulsivos debido a sus propiedades no sedantes en dosis terapéuticas . Compuestos similares incluyen:

Carisbamato: Otro relajante muscular con propiedades anticonvulsivas.

Baclofeno: Un relajante muscular que actúa sobre los receptores GABAB.

Actividad Biológica

Styramate, a chemical compound with the formula C₉H₁₁NO₃, is classified as a muscle relaxant and anticonvulsant. Its primary applications are in clinical settings to alleviate muscle spasms while exhibiting minimal sedative effects at therapeutic doses. This unique profile distinguishes this compound from other central nervous system (CNS) depressants, making it a subject of interest in pharmacological research.

This compound's biological activity primarily involves modulation of neurotransmitter release and interaction with ion channels responsible for muscle contraction and relaxation. Research indicates that this compound selectively depresses the flexor reflex without causing profound sedation, which is a significant advantage for patients requiring muscle relief without cognitive impairment .

Pharmacological Profile

This compound's pharmacological properties can be summarized as follows:

| Property | Details |

|---|---|

| Classification | Muscle Relaxant, Anticonvulsant |

| Chemical Formula | C₉H₁₁NO₃ |

| Sedative Effects | Minimal |

| Unique Features | Anticonvulsant properties, selective muscle relaxation |

This compound has been compared to other muscle relaxants like mephenesin and methocarbamol, which often exhibit more pronounced sedative effects. This comparison highlights this compound's unique therapeutic profile, making it particularly useful in clinical scenarios where cognitive function must be preserved.

Electroshock Threshold Studies

In animal studies, particularly those involving electroshock thresholds in mice, this compound demonstrated anticonvulsant properties comparable to established depressants such as chlorpromazine. These studies suggest its efficacy in preventing seizures while minimizing sedation .

Clinical Trials

Despite its promising profile, this compound has faced challenges in clinical application due to potential side effects and the risk of abuse. Reports indicate that while therapeutic doses are generally well-tolerated, higher doses can lead to serious adverse effects such as seizures and coma. Consequently, this compound has been withdrawn from the market in several countries due to these concerns .

Synthesis and Stability

This compound can be synthesized through various methods that ensure high purity and yield suitable for pharmaceutical applications. Its stability under physiological conditions supports its therapeutic uses, as it does not readily decompose into toxic byproducts.

Comparative Analysis with Other Muscle Relaxants

To further understand this compound's position within pharmacology, a comparative analysis with other muscle relaxants is provided:

| Compound | Classification | Sedative Effects | Unique Features |

|---|---|---|---|

| This compound | Muscle Relaxant | Minimal | Anticonvulsant properties |

| Mephenesin | Muscle Relaxant | Moderate | Primarily sedative |

| Methocarbamol | Muscle Relaxant | Moderate | Used for acute muscle spasms |

| Chlorzoxazone | Muscle Relaxant | High | Often used in combination therapies |

This table illustrates how this compound offers a unique balance between efficacy and safety compared to other agents in its class.

Propiedades

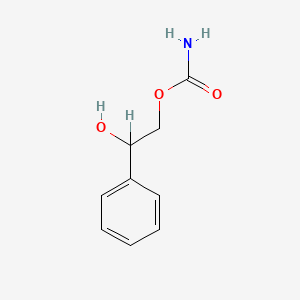

IUPAC Name |

(2-hydroxy-2-phenylethyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-9(12)13-6-8(11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSOHUROTFFTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861692 | |

| Record name | 2-Hydroxy-2-phenylethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-35-9 | |

| Record name | 2-Hydroxy-2-phenylethyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styramate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styramate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Styramate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2-phenylethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styramate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBK7Y28SP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.